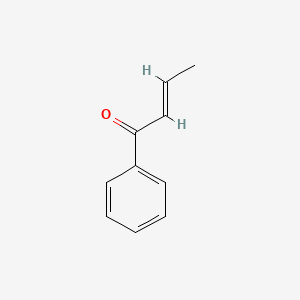
1-Phenyl-2-buten-1-on
Übersicht
Beschreibung
Crotonophenone is a chemical compound with the molecular formula C10H10O . It is also known by other names such as (2E)-1-Phenyl-2-buten-1-one .
Synthesis Analysis
The synthesis of Crotonophenone involves complex chemical reactions. A study has shown that tellurium-based dicationic chalcogen bonding organocatalysts have been used to activate a carbonyl compound in the Michael addition reaction between indole derivatives and trans-crotonophenone .Molecular Structure Analysis
The molecular structure of Crotonophenone consists of 10 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 146.186 Da and the monoisotopic mass is 146.073166 Da .Chemical Reactions Analysis
The chemical reactions involving Crotonophenone are complex. In a Michael addition reaction between indole derivatives and trans-crotonophenone, up to 1000-fold rate accelerations were observed compared to the corresponding iodinated halogen bond donor .Physical And Chemical Properties Analysis
Crotonophenone has a density of 1.0±0.1 g/cm3, a boiling point of 225.7±13.0 °C at 760 mmHg, and a flash point of 86.3±14.8 °C . It has a molar refractivity of 45.6±0.3 cm3 and a molar volume of 147.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Phenyl-2-buten-1-on wird in der organischen Synthese verwendet. Zum Beispiel kann es durch eine Aldol-Kondensation synthetisiert werden . Dieser Prozess beinhaltet die Reaktion eines aromatischen Moleküls mit einem zweiten Molekül, was zur Bildung des aromatischen Rings als Teil der Reaktion führt .
Herstellung von 1-Brom-1-phenyl-2-butanon
1-Phenyl-2-butanon wird zur Herstellung von 1-Brom-1-phenyl-2-butanon verwendet . Diese Verbindung findet vielfältige Anwendung in der organischen Chemie, unter anderem als Baustein für die Synthese komplexerer Moleküle.
Studium von Lösungsmittel-Wechselwirkungen
Diese Verbindung wurde als gelöster Stoff verwendet, um die spezifischen Wechselwirkungen zwischen Hydroxylgruppen und Lösungsmitteln sowie Carbonylgruppen und Lösungsmitteln in Acetonitril/Wasser-Gemischen zu untersuchen . Solche Studien sind wichtig für das Verständnis des Verhaltens organischer Verbindungen in verschiedenen Lösungsmitteln, was Auswirkungen auf ihre Reaktivität und Stabilität haben kann.
Chemieunterricht
Im Bereich der Chemielehre kann this compound als Thema für den Unterricht und das Lernen in der organischen Synthese dienen . So können beispielsweise die Schüler aufgefordert werden, eine Syntheseroute für this compound unter Verwendung einer Claisen- oder Aldol-Kondensation vorzuschlagen .
Kommerzielle Verfügbarkeit
This compound ist im Handel erhältlich und kann bei Chemielieferanten erworben werden . Dies macht es für den Einsatz in verschiedenen Forschungs- und industriellen Anwendungen zugänglich.
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds
Mode of Action
It’s known that it can be synthesized using an aldol condensation . In this reaction, an aromatic ring is formed as part of the reaction
Biochemical Pathways
It’s known to be involved in the synthesis of various organic compounds
Result of Action
It’s known to be used in the synthesis of various organic compounds
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Crotonophenone in lab experiments is that it is relatively non-toxic, making it a safe and effective reagent for use in a variety of applications. In addition, Crotonophenone is relatively inexpensive and can be easily synthesized. The main limitation of Crotonophenone is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
Future research on Crotonophenone should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further studies should be conducted to determine the optimal dosage and route of administration for Crotonophenone. Finally, further research should be conducted to investigate the potential synergistic effects of combining Crotonophenone with other compounds.
Eigenschaften
IUPAC Name |
(E)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZJBCWPIOHHN-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189392 | |
| Record name | Phenyl propenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
495-41-0, 35845-66-0 | |
| Record name | 2-Buten-1-one, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl propenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035845660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Crotonophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Buten-1-one, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl propenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1-Phenyl-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL PROPENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8003HHM9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of crotonophenone?
A1: Crotonophenone, also known as 1-phenyl-2-buten-1-one, has the molecular formula C10H10O and a molecular weight of 146.19 g/mol.
Q2: What spectroscopic data is available for crotonophenone?
A2: Crotonophenone has been characterized using various spectroscopic techniques. Studies have reported on its infrared (IR) [, , , , ], proton magnetic resonance (PMR/NMR) [, , , ], and electronic spectra []. These studies provide insights into its vibrational frequencies, proton environments, and electronic transitions, respectively.
Q3: How stable is crotonophenone under various conditions?
A3: While specific stability studies under a wide range of conditions are limited in the provided research, crotonophenone's reactivity in various chemical reactions offers some insight. For example, its participation in acid-catalyzed reactions, such as acetal formation with methanol in the presence of sulfuric acid [], suggests sensitivity to acidic conditions. Additionally, its use in microwave-enhanced radical reactions [] indicates stability at elevated temperatures under specific reaction conditions. Further research is needed to fully understand its stability profile.
Q4: What is the role of crotonophenone in catalyzed reactions?
A4: Crotonophenone commonly acts as a Michael acceptor in organic synthesis [, ]. For instance, it reacts with indole in Michael additions, with reaction rates significantly enhanced by halogen-bond donor catalysts like iodine [] or bis(iodoimidazolium) compounds [].
Q5: Have computational methods been employed to study crotonophenone?
A5: Yes, density functional theory (DFT) calculations have been used to investigate the nature of substituent effects on intramolecular hydrogen bonding in 3-amino-1-phenyl-2-buten-1-one derivatives []. Additionally, DFT played a crucial role in understanding the mechanism of halogen bond donor catalysts in Michael addition reactions involving crotonophenone [].
Q6: How do structural modifications of crotonophenone impact its reactivity?
A6: Research on related compounds, like 2'-hydroxychalcones, reveals that substituents on the phenyl ring can influence the compound's stability and interactions with metal ions []. Electron-withdrawing or electron-donating groups on the phenyl ring of crotonophenone can alter its reactivity in reactions like the Pd-catalyzed aroylation with aroyl chlorides [].
Q7: What are some notable applications of crotonophenone in synthetic chemistry?
A7: Crotonophenone serves as a valuable starting material in various synthetic transformations. It plays a crucial role in synthesizing trifluoromethylated multi-substituted alkenes through regio- and stereoselective Heck reactions [, ]. Additionally, its use in the synthesis of conjugated dienic thioketones, like 5,6-dihydro-2-phenyl-3-thiobenzoyl-2H-naphtho[1,2-b]thiin [], highlights its versatility in constructing complex sulfur-containing heterocycles.
Q8: Is there information available about the environmental impact of crotonophenone?
A8: The provided research articles do not contain specific details on the environmental impact or degradation pathways of crotonophenone. Assessing its potential environmental effects would require further investigation, including studies on its biodegradability, ecotoxicity, and potential for bioaccumulation.
Q9: What research tools and resources are commonly used in studying crotonophenone and its derivatives?
A9: Research on crotonophenone utilizes a range of techniques common to organic chemistry. These include:
- Spectroscopy: IR, NMR, and UV-Vis spectroscopy are essential for structural characterization. [, , , , , , , ]
- Chromatography: Techniques like column chromatography are crucial for purification. []
- Crystallography: X-ray crystallography provides detailed structural information. []
- Computational Chemistry: DFT calculations are helpful in understanding reaction mechanisms and molecular properties. [, ]
Q10: What are some key historical milestones in the research of crotonophenone?
A10: While specific historical milestones are not highlighted in the provided research, the early investigation of its metal complexes with cobalt(II), nickel(II), and copper(II) [] signifies its longstanding interest in coordination chemistry. The development of synthetic methodologies using crotonophenone as a building block, such as the synthesis of 2-hydroxy-4,6-dimethoxycrotonophenone from the plant Dysophylla stellata Benth [], marks important steps in natural product synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



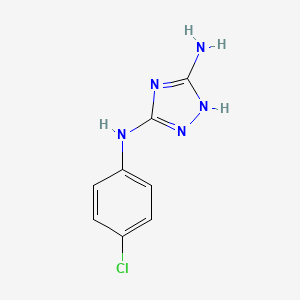
![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)
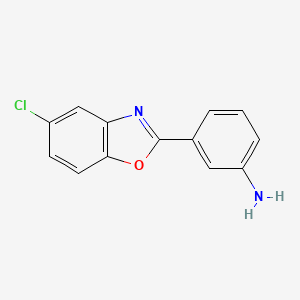
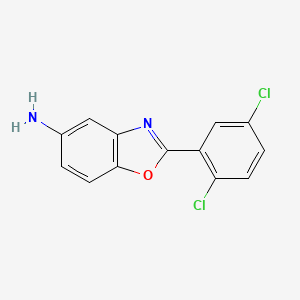
![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)
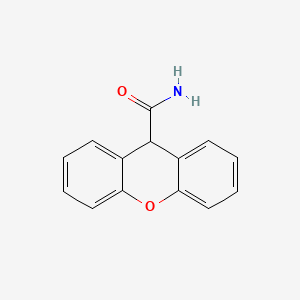
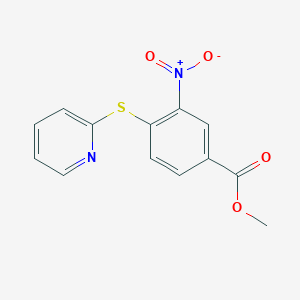
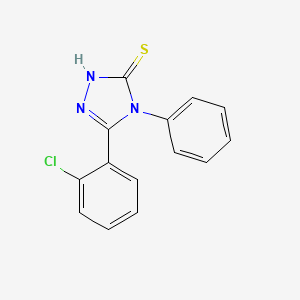
![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)
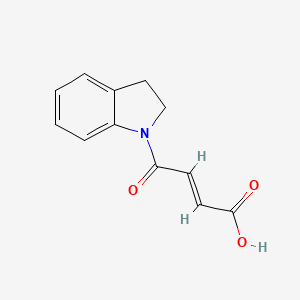
![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)
![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)
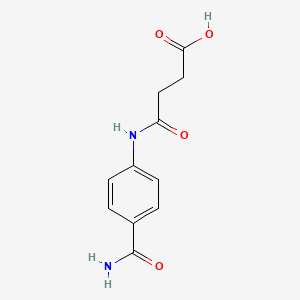
![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)